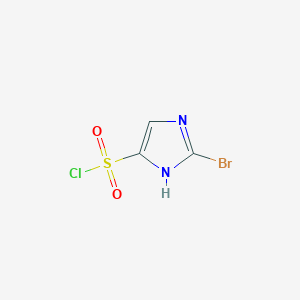

2-bromo-1H-imidazole-5-sulfonylchloride

Description

BenchChem offers high-quality 2-bromo-1H-imidazole-5-sulfonylchloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-1H-imidazole-5-sulfonylchloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H2BrClN2O2S |

|---|---|

Molecular Weight |

245.48 g/mol |

IUPAC Name |

2-bromo-1H-imidazole-5-sulfonyl chloride |

InChI |

InChI=1S/C3H2BrClN2O2S/c4-3-6-1-2(7-3)10(5,8)9/h1H,(H,6,7) |

InChI Key |

FWDNSFSJGXMUIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=N1)Br)S(=O)(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Structural Profiling and Synthetic Utility of 2-Bromo-1H-imidazole-4-sulfonyl Chloride in Targeted Therapeutics

Executive Summary

The rational design of small-molecule inhibitors targeting post-translational modification pathways requires highly specific, functionalizable chemical scaffolds. Among these, 2-bromo-1H-imidazole-4-sulfonyl chloride has emerged as a critical building block in targeted therapeutics. This technical whitepaper explores the structural dynamics, mechanistic utility, and validated synthetic methodologies for deploying this compound in drug discovery—specifically for synthesizing inhibitors targeting Phosphohistidine Phosphatase (PHP) and Carbonic Anhydrase (CA)[1].

Physicochemical Properties & Tautomeric Dynamics

In solution, the unprotected imidazole ring undergoes rapid proton exchange, resulting in a dynamic tautomeric equilibrium. Consequently, 2-bromo-1H-imidazole-4-sulfonyl chloride is chemically equivalent to its tautomer,2[2]. Commercial databases and patent literature frequently index the compound under the 5-sulfonyl chloride nomenclature[3]. Regiochemistry is only locked upon functionalization of the N1 position (e.g., via protecting groups).

Quantitative Structural Data

| Parameter | Specification |

| IUPAC Name | 2-bromo-1H-imidazole-4-sulfonyl chloride |

| Tautomeric Synonym | 2-bromo-1H-imidazole-5-sulfonyl chloride |

| CAS Registry Number | 1784124-22-6 |

| Molecular Formula | C3H2BrClN2O2S |

| Molecular Weight | 245.48 g/mol |

| Key Functional Groups | Halogenated heteroaromatic core, electrophilic sulfonyl |

| Primary Applications | Precursor for PHP Inhibitors and CA Inhibitors |

Mechanistic Rationale in Drug Design

The architectural value of this scaffold lies in its ability to be converted into sulfonamides that mimic biological transition states and coordinate with metalloenzymes[1].

-

Phosphohistidine Phosphatase (PHP) Inhibition: PHP catalyzes the hydrolysis of phospho-histidine, a critical but understudied N-phosphorylation event in cell signaling. The 1 is hypothesized to act as a transition state mimic for this hydrolysis, allowing researchers to achieve chemical knockdown of PHP[1]. Small molecules derived from this scaffold have demonstrated IC50 values ranging from 3 to 11 µM in biochemical assays[1].

-

Carbonic Anhydrase (CA) Inhibition: CAs are ubiquitously expressed metalloenzymes that rely on a conserved zinc cation (Zn2+) inside their active site. The sulfonamide anion generated from this building block establishes a direct coordinate bond with the zinc ion, a hallmark interaction for potent CA inhibitors[1].

Pharmacological targeting rationale for 2-bromo-1H-imidazole-4-sulfonamide derivatives.

Validated Synthetic Methodology

The synthesis of 2-bromo-1H-imidazole-4-sulfonyl chloride requires precise control over the highly reactive sulfonyl group and the nucleophilic imidazole nitrogen. The following protocol outlines a self-validating, three-step methodology for synthesizing and functionalizing the scaffold[1].

Step-by-step synthetic workflow from precursor to functionalized sulfonamide.

Step 1: Nitrogen Protection via BOM-Cl

-

Causality: The free N-H of the imidazole ring is prone to side reactions during electrophilic bromination and can complicate the purification of the highly reactive sulfonyl chloride. Protection with benzyloxymethyl chloride (BOM-Cl) ensures regiocontrol and prevents polymerization[1].

-

Protocol:

-

Dissolve 5.0 g (30.0 mmol) of 1H-imidazole-4-sulfonyl chloride in 100 mL of anhydrous acetonitrile[1].

-

Add 4.5 mL (33.0 mmol) of BOM-Cl[1].

-

Stir the reaction mixture overnight at room temperature[1].

-

Concentrate the mixture under reduced pressure, resuspend in dichloromethane (DCM), and purify via silica gel column chromatography (eluting with cyclohexane/EtOAc 2:1 to 1:1)[1].

-

-

Validation: Yields approximately 6.8 g (79%) of 1-((benzyloxy)methyl)-1H-imidazole-4-sulfonyl chloride as a transparent oil that solidifies upon freezer storage[1].

Step 2: Regioselective Electrophilic Bromination

-

Causality: Introduction of the bromine atom at the C2 position is critical for the steric and electronic profile of the final transition state mimic. N-bromosuccinimide (NBS) provides a controlled source of electrophilic bromine, minimizing over-halogenation[1].

-

Protocol:

-

Dissolve 2.0 g (7.0 mmol) of the protected intermediate in 50 mL of chloroform[1].

-

Add 1.4 g (7.87 mmol) of NBS[1].

-

Heat and stir the reaction at 50°C for exactly 4 hours[1].

-

Concentrate the reaction mixture to an oil and load directly onto a silica column, eluting with cyclohexane/EtOAc (4:1 to 2:1)[1].

-

-

Validation: Yields approximately 1.1 g (43%) of 1-((benzyloxy)methyl)-2-bromo-1H-imidazole-4-sulfonyl chloride[1].

Step 3: Sulfonamide Functionalization & Global Deprotection

-

Causality: The sulfonyl chloride acts as a highly efficient electrophile for amine coupling. Subsequent harsh acidic deprotection is required to remove the BOM group and restore the active 1H-imidazole core[1].

-

Protocol:

-

Dissolve 100 mg (0.27 mmol) of the brominated sulfonyl chloride in 1.5 mL DCM[1].

-

Add the target amine nucleophile (0.5 mmol) and 175 µL (1.0 mmol) of N,N-diisopropylethylamine (DiPEA). Stir overnight at room temperature[1].

-

Wash with saturated NaHCO3 solution, dry over Na2SO4, and evaporate the solvent[1].

-

Resuspend the residue in 1 mL trifluoroacetic acid (TFA) and 1 mL of 48% aqueous HBr. Stir overnight to cleave the BOM protecting group[1].

-

-

Validation: Yields the final 2-bromo-1H-imidazole-4-sulfonamide derivative, ready for biochemical evaluation or integration into Solid Phase Peptide Synthesis (SPPS) workflows[1].

Conclusion

The 2-bromo-1H-imidazole-4-sulfonyl chloride scaffold represents a highly versatile and mechanistically grounded building block for modern drug discovery. By providing a reliable route to transition state mimics and metalloenzyme coordinators, it enables researchers to probe complex signaling pathways, such as N-phosphorylation via PHP, and develop potent inhibitors for Carbonic Anhydrases.

References

- Source: tu-dortmund.

- Source: nih.

- CAS NO.

Sources

Technical Monograph: 2-Bromo-1H-imidazole-4-sulfonyl Chloride

The following is an in-depth technical guide on 2-Bromo-1H-imidazole-4-sulfonyl chloride , designed for researchers and drug development professionals.

Core Scaffold for Histidine Mimetics and Dual-Functional Kinase Inhibitors

Executive Summary

2-Bromo-1H-imidazole-4-sulfonyl chloride (henceforth 2-Br-ISC ) represents a high-value heterocyclic building block characterized by a "tri-functional" reactivity profile. Unlike standard imidazole intermediates, 2-Br-ISC possesses three distinct orthogonal reaction sites: the electrophilic sulfonyl chloride motif, the nucleophilic (and acidic) N1-position, and the C2-bromide handle amenable to transition-metal-catalyzed cross-coupling.

This scaffold is primarily utilized in the synthesis of histidine mimetics , Phosphohistidine Phosphatase (PHP) inhibitors , and p38 MAPK inhibitors . Its unique structure allows for the rapid generation of fragment-based libraries where the sulfonamide acts as a transition-state mimic or hydrogen-bond acceptor, while the C2-position allows for biaryl expansion.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound exists in tautomeric equilibrium (1H-imidazole-4-sulfonyl vs. 1H-imidazole-5-sulfonyl) in solution, though it is conventionally referred to as the 4-isomer.

| Property | Data |

| IUPAC Name | 2-Bromo-1H-imidazole-4-sulfonyl chloride |

| CAS Number | Not widely listed; Analogous to 750584-00-0 (N-Methyl) |

| Molecular Formula | C₃H₂BrClN₂O₂S |

| Molecular Weight | 245.48 g/mol |

| Physical State | Off-white to pale yellow hygroscopic solid |

| Solubility | Soluble in DCM, THF, DMF; Decomposes in water/alcohols |

| pKa (Parent Imidazole) | ~11.7 (NH acidity increased by electron-withdrawing SO₂Cl) |

| Storage | -20°C, under Argon/Nitrogen (Moisture Sensitive) |

Critical Stability Note: The free 1H-imidazole moiety is nucleophilic. In the presence of base or upon prolonged storage, 2-Br-ISC can undergo intermolecular self-condensation (polymerization) where the N1 of one molecule attacks the sulfonyl chloride of another. Immediate use or N-protection (e.g., Trityl, SEM) is recommended for scale-up.

Synthetic Accessibility & Manufacturing

The synthesis of 2-Br-ISC typically follows an electrophilic aromatic substitution pathway. While direct chlorosulfonation is possible, the presence of the deactivating bromine atom requires vigorous conditions.

Validated Synthetic Route: Chlorosulfonation

The most robust protocol involves the treatment of 2-bromo-1H-imidazole with excess chlorosulfonic acid (

-

Reagents: 2-Bromo-1H-imidazole (1.0 equiv), Chlorosulfonic acid (5–10 equiv).

-

Conditions: Neat or in

, heated to 60–90°C. -

Mechanism:

-

Step 1: Sulfonation of the imidazole ring (typically at C4/C5) to form the sulfonic acid intermediate.

-

Step 2: Conversion of the sulfonic acid to sulfonyl chloride by excess

(acting as a dehydrating chlorinating agent).[1]

-

-

Workup: Quench over crushed ice/DCM. Caution: Violent exotherm.

Expert Insight: If the 2-bromo substituent deactivates the ring too strongly, an alternative route involves the oxidative chlorination of the corresponding thiol (2-bromo-4-mercaptoimidazole) using

or N-chlorosuccinimide (NCS) in acetic acid/water.

Reactivity Profile & Functionalization Strategy

The utility of 2-Br-ISC lies in its ability to be sequentially functionalized. The reactivity order is generally: Sulfonyl Chloride > N1-H > C2-Bromide .

Functionalization Workflow

-

Sulfonamide Formation: The sulfonyl chloride is reacted with primary or secondary amines. This must be done first or simultaneous with N-protection to prevent self-polymerization.

-

N-Alkylation/Protection: The sulfonamide nitrogen (and imidazole N1) can be alkylated.

-

Cross-Coupling: The C2-bromide is engaged in Suzuki-Miyaura or Stille couplings to install aryl/heteroaryl groups.

Visualization: Reactivity Map

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

Caption: Sequential functionalization strategy for 2-Br-ISC. The sulfonyl chloride is the primary electrophile, followed by N-alkylation and C2-arylation.

Experimental Protocols

Protocol A: Synthesis of Sulfonamide Derivatives

Target: Generation of a stable sulfonamide library from the unstable chloride.

-

Preparation: Dissolve the amine (1.1 equiv) and

or DIPEA (2.5 equiv) in anhydrous THF or DCM under inert atmosphere ( -

Addition: Cool the amine solution to 0°C. Add a solution of 2-Br-ISC (1.0 equiv) in THF dropwise over 15 minutes.

-

Why: Slow addition at low temperature minimizes the competing hydrolysis of the sulfonyl chloride and suppresses N1-intermolecular attack.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

-

Workup: Dilute with EtOAc, wash with 1M citric acid (to remove excess amine), sat.

, and brine. Dry over -

Purification: Silica gel chromatography (typically MeOH/DCM gradients).

Protocol B: Suzuki-Miyaura Coupling at C2

Target: Installation of biaryl motifs for kinase inhibition.

-

Reagents: 2-Bromo-imidazole-sulfonamide derivative (1.0 equiv), Aryl boronic acid (1.5 equiv),

(5 mol%), -

Solvent: Dioxane:Water (4:1) degassed.

-

Conditions: Heat to 90°C for 12 hours (or Microwave: 120°C for 30 min).

-

Note: Protection of the imidazole N1 (e.g., with SEM, MOM, or Methyl) is often required prior to coupling to prevent catalyst poisoning by the free imidazole nitrogen.

Applications in Medicinal Chemistry

Phosphohistidine Phosphatase (PHP) Inhibitors

Research from TU Dortmund has highlighted the use of imidazole-4-sulfonamides as transition-state mimics for PHP. The sulfonamide group mimics the geometry and electrostatics of the phosphoryl group being transferred, while the imidazole ring mimics the histidine residue of the enzyme active site.

-

Mechanism: The 2-bromo group allows for the attachment of hydrophobic "tails" that occupy the substrate binding groove, enhancing potency (

values in low

p38 MAP Kinase Inhibitors

The 2-aryl-imidazole scaffold is a privileged structure in kinase inhibition (e.g., SB-203580).

-

Role of 2-Br-ISC: It serves as a divergent intermediate. The sulfonyl group provides a handle for solubilizing groups (e.g., morpholine sulfonamides) or H-bond interactions with the ATP-binding pocket (hinge region), while the C2-aryl group (installed via Suzuki) targets the hydrophobic pocket.

Antibacterial Nitroimidazole Analogs

While nitroimidazoles are classic antibiotics, sulfonamide-substituted imidazoles are exploring new chemical space to overcome resistance. The electron-withdrawing nature of the sulfonyl group modulates the reduction potential of the imidazole ring, potentially altering the activation mechanism in anaerobic bacteria.

Handling & Safety Data (SDS Summary)

| Hazard Class | GHS Code | Description |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage (Sulfonyl Chloride). |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Reactivity | EUH014 | Reacts violently with water (Hydrolysis to HCl and Sulfonic acid). |

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), face shield, and lab coat.

-

Spill Cleanup: Neutralize with solid sodium bicarbonate or lime before disposal. Do not use water directly on the spill.

References

-

TU Dortmund Repository. (2015). Design, Synthesis and Evaluation of PHP Inhibitors. (Dissertation describing the synthesis of compound 68, 2-bromo-1H-imidazole-4-sulfonyl chloride).

-

BenchChem. (2025). Application Notes: Utilizing 2-(2-bromophenyl)-1H-imidazole as a Precursor for Bioactive Molecules. (Protocols for Suzuki coupling of 2-bromoimidazoles).

-

Sigma-Aldrich. (2025). Product Specification: 1H-Imidazole-4-sulfonyl chloride.[2] (General properties of the imidazole-sulfonyl chloride class).

-

Takhirov, T. et al. (2025).[3] Benzazoles: Reaction with Chlorosulfonic Acid.[4][3] (Methodology for chlorosulfonation of nitrogen heterocycles).[4][3]

-

Organic Syntheses. (1928). Sulfanilyl chloride, N-acetyl. (Classic protocol for chlorosulfonation using chlorosulfonic acid).

Sources

tautomerism of 2-bromo-1H-imidazole-5-sulfonyl chloride

An In-Depth Technical Guide to the Tautomerism of 2-bromo-1H-imidazole-5-sulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The imidazole scaffold is a cornerstone in medicinal chemistry, largely due to its unique electronic properties and its ability to engage in critical hydrogen bonding interactions as both a donor and acceptor.[1] A key, yet often complex, feature of asymmetrically substituted imidazoles is prototropic tautomerism—a dynamic equilibrium that can profoundly influence a molecule's physicochemical properties, reactivity, and interaction with biological targets.[2] This guide focuses on the specific and compelling case of 2-bromo-1H-imidazole-5-sulfonyl chloride, a molecule featuring two potent electron-withdrawing groups. We will dissect the tautomeric landscape of this compound, providing a Senior Application Scientist's perspective on the causality behind experimental choices for its characterization. This document synthesizes established principles with practical, field-proven insights, offering detailed protocols for computational and experimental analysis and exploring the critical implications of its tautomeric behavior in the context of drug discovery and development.

The Foundational Principle: Prototropic Tautomerism in Imidazoles

Prototropic tautomerism in heteroaromatic compounds involves the migration of a proton between two or more sites on the molecule, leading to distinct structural isomers that are in rapid equilibrium.[3] For an asymmetrically substituted imidazole ring, this phenomenon primarily involves the movement of a proton between the two ring nitrogen atoms (N1 and N3). This is not a case of mesomerism, where a single structure is represented by multiple resonance forms; rather, tautomers are distinct chemical entities separated by a real, albeit often low, energy barrier.[2]

The position of this equilibrium is not static. It is dictated by a delicate interplay of factors including:

-

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the carbon atoms of the ring.[4][5]

-

Physical State: The preferred tautomer in the solid state (crystal lattice) can differ from that in solution.

-

Environmental Factors: Solvent polarity, pH, and temperature can significantly shift the equilibrium.[6]

Understanding and controlling this equilibrium is paramount in drug design, as the two tautomers present different hydrogen-bonding patterns, dipole moments, and surface electrostatics, which can lead to dramatically different binding affinities for a target receptor or enzyme.[7]

The Tautomeric Landscape of 2-bromo-1H-imidazole-5-sulfonyl chloride

The subject of this guide, 2-bromo-1H-imidazole-5-sulfonyl chloride, presents a fascinating case study. The imidazole ring is substituted with two powerful electron-withdrawing groups: a bromine atom at the C2 position and a sulfonyl chloride group at the C5 position. This substitution pattern leads to two possible prototropic tautomers, as illustrated below.

Caption: Workflow for computational analysis of tautomer stability.

Protocol: DFT Calculation of Relative Tautomer Energies

-

Structure Generation: Build 3D structures of both tautomers (2-bromo-1H-imidazole-5-sulfonyl chloride and 2-bromo-3H-imidazole-4-sulfonyl chloride) in a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step finds the lowest energy conformation for each isolated molecule.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory.

-

Rationale: This is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

-

Single-Point Energy Calculation: With the optimized geometries, calculate the single-point energies in the gas phase and with a polarizable continuum model (PCM) to simulate solvents of varying polarity (e.g., dichloromethane, DMSO, water).

-

Data Analysis: Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of the tautomers in each environment. The tautomer with the lower energy is predicted to be the more stable and thus the major species at equilibrium.

Illustrative Quantitative Data

The following table presents hypothetical, yet plausible, data derived from such a computational study.

| Tautomer | Relative Energy (ΔG) Gas Phase (kcal/mol) | Relative Energy (ΔG) in DMSO (kcal/mol) |

| 2-bromo-1H-imidazole-5-sulfonyl chloride | 0.00 (Reference) | 0.00 (Reference) |

| 2-bromo-3H-imidazole-4-sulfonyl chloride | +2.5 | +1.8 |

| Note: This data is illustrative and serves as a template for expected results. Actual values would be derived from the DFT calculations described. |

Experimental Characterization Techniques

While computation provides a strong hypothesis, experimental validation is essential. NMR spectroscopy and X-ray crystallography are the two primary techniques for unambiguously characterizing tautomeric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution. [6]Because the proton exchange between the two nitrogen atoms is often fast on the NMR timescale, one typically observes a single, time-averaged set of signals for the imidazole ring protons and carbons.

However, the chemical shifts of the C4 and C5 carbons are highly diagnostic. DFT calculations can predict the ¹³C NMR chemical shifts for each "locked" tautomer. The experimentally observed chemical shifts can then be compared to these predictions to infer the position of the equilibrium. [7][8]

Caption: Experimental workflow for NMR spectroscopic analysis.

-

Sample Preparation: Dissolve a ~10-15 mg sample of 2-bromo-1H-imidazole-5-sulfonyl chloride in 0.6 mL of a dry deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Scientist's Note: The use of dry solvents is critical. The sulfonyl chloride moiety is highly reactive towards water, and any hydrolysis would complicate the spectra and degrade the sample.

-

-

Standard Data Acquisition: At room temperature (298 K), acquire standard ¹H and ¹³C{¹H} spectra. Acquire 2D correlation spectra (HSQC, HMBC) to unambiguously assign all carbon and proton signals.

-

Variable-Temperature (VT) NMR: Cool the sample inside the spectrometer in decrements of 10-15 K (e.g., from 298 K down to 223 K or the solvent's freezing point). Acquire a ¹³C spectrum at each temperature.

-

Rationale: Lowering the temperature slows the rate of proton exchange. If the exchange rate becomes slow enough on the NMR timescale, the single averaged signals may broaden and resolve into two distinct sets of signals, one for each tautomer. This allows for direct observation and quantification.

-

-

Data Interpretation: Analyze the ¹³C chemical shifts of the imidazole ring carbons (C2, C4, C5). The difference in chemical shift between C4 and C5 (Δδ) is particularly sensitive to the tautomeric state. [7]Compare the observed shifts with DFT-predicted values to determine the major tautomer in solution. If distinct signals are observed at low temperature, integrate them to determine the tautomer population ratio.

Single-Crystal X-ray Diffraction (XRD)

XRD provides the definitive, unambiguous structure of a molecule in the solid state. [9]It reveals the precise location of each atom, confirming which nitrogen atom bears the proton in the crystal lattice.

-

Crystallization: Grow high-quality single crystals of the compound. This is the most challenging step, particularly for a reactive molecule. Techniques include slow evaporation from a saturated solution, vapor diffusion, or cooling crystallization. A screen of various anhydrous solvents (e.g., dichloromethane, acetonitrile, ethyl acetate) is required.

-

Expertise Note: The high polarity and reactivity of the sulfonyl chloride can make crystallization difficult. Co-crystallization with a non-reactive species or using a non-polar/polar solvent system for vapor diffusion can sometimes yield suitable crystals.

-

-

Crystal Mounting & Data Collection: Mount a suitable single crystal on a goniometer head and place it in an X-ray diffractometer. Collect the diffraction pattern as the crystal is rotated in a beam of monochromatic X-rays. [10]3. Structure Solution and Refinement: Use the collected diffraction data to solve and refine the crystal structure, yielding a 3D model that confirms bond lengths, bond angles, and the specific tautomeric form present in the solid state. [9]

Implications for Reactivity and Drug Development

The tautomeric state of 2-bromo-1H-imidazole-5-sulfonyl chloride is not merely an academic curiosity; it has profound practical consequences.

-

Reactivity: The sulfonyl chloride is a potent electrophile, susceptible to attack by nucleophiles. The electron density of the imidazole ring, modulated by the tautomeric equilibrium, can influence the reactivity of this group. Furthermore, the N-H proton is acidic and can be deprotonated by a base, generating an imidazolate anion which is a powerful nucleophile itself. The position of the proton determines which nitrogen atom is deprotonated.

-

Pharmacophore Features: In a drug-receptor interaction, the two tautomers present entirely different binding motifs. One tautomer will have an N-H group (a hydrogen bond donor) adjacent to the C5-sulfonyl chloride, while the other will have the N-H group adjacent to the C2-bromo substituent. This seemingly small change can be the difference between a potent binder and an inactive molecule.

-

Physicochemical Properties: Tautomerism affects pKa, lipophilicity (logP), and dipole moment, all of which are critical parameters for a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Caption: Logical map of tautomerism's impact on drug development.

Conclusion

The is a multifaceted challenge that sits at the intersection of physical organic chemistry, analytical science, and medicinal chemistry. The strong electronic perturbations from the bromo and sulfonyl chloride substituents create a nuanced equilibrium that must be characterized to enable rational drug design. A synergistic approach, leveraging the predictive power of computational chemistry (DFT) and the definitive evidence from experimental techniques (NMR, XRD), is essential. For any scientist working with this or similar substituted imidazole scaffolds, a thorough understanding and characterization of the dominant tautomeric forms under relevant physiological and experimental conditions is a non-negotiable prerequisite for success.

References

- BenchChem Technical Support Team. (2025). A Comparative Guide to the Crystallographic Analysis of Substituted Imidazoles: A Focus on 2-Acetyl-4-Methylimidazole. Benchchem.

- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976).

- BenchChem. (2025). Tautomerism in 4,4'-Bi-1H-imidazole: An In-depth Technical Guide. Benchchem.

- Jaroszewska, J., et al. (n.d.).

- Katritzky, A. R., Karelson, M., & Harris, P. A. (1991).

- Palusiak, M. (2020). Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. ACS Omega.

- Vorobjev, Y. N., Scheraga, H. A., & Vila, J. A. (2018). A comprehensive Analysis of the Computed Tautomer Fractions of the Imidazole Ring of Histidines in Loligo vulgaris. PMC.

- Ibrahim, M. A. A., & Ali, S. A. (2015).

- Vila, J. A., et al. (2011). Assessing the fractions of tautomeric forms of the imidazole ring of histidine in proteins as a function of pH. PNAS.

- Katritzky, A., & Lagowski, J. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Methods of Study. Semantic Scholar.

- BenchChem. (n.d.).

- Claramunt, R. M., et al. (2002). The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. SciSpace.

- Katrizky, A. R., & Lagowski, J. M. (1963). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. 3.

- Rogne, O. (n.d.). Rates, activation parameters, and enthalpies of transfer of transition states for the reaction of imidazole with aromatic sulphonyl chlorides in methanol and acetonitrile. Journal of the Chemical Society, Perkin Transactions 2.

- Tilly, D. P., et al. (2023).

- Dadashi-Silab, S., et al. (2023). An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution.

- Vila, J. A., et al. (2011). Assessing the fractions of tautomeric forms of the imidazole ring of histidine in proteins as a function of pH. PMC.

- Petkova, V., et al. (2020).

- Silva, E. M. P., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Rak, J., et al. (2013). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Wiley-VCH.

- Sharma, R., et al. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives.

- Siodla, T., et al. (2025). Substituent Effect in Histamine and Its Impact on Interactions with the G Protein-Coupled Human Receptor H 1 Modelled by Quantum-Chemical Methods. MDPI.

- Sharma, R., et al. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Scientific & Academic Publishing.

- Tanski, J. M., & Moore, C. E. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCr.

- Tilly, D. P., et al. (2023). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy.

- de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.

- ResearchGate. (n.d.). Tautomerism in imidazole unit.

- Wikipedia. (n.d.). Imidazole-1-sulfonyl azide.

- Fischer, D. S., & Myers, A. G. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate.

- BenchChem. (2025). High-Yield Synthesis of 1-(2,5-Dibromophenyl)

- Organic Syntheses Procedure. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl.

- Kumar, D., et al. (2025). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs.

- ResearchGate. (2025). Tautomerism of N-(2-Bromo-3-ethoxypropyl)-Nʹ-trifluoromethylsulfonylacetamidine.

- Stevens, M. Y., Sawant, R. T., & Odell, L. R. (2014). Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. Organic Chemistry Portal.

- Fischer, D. S., & Myers, A. G. (2016).

- Chen, J., et al. (n.d.).

- Al-Masoudi, N. A., et al. (2013). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. MDPI.

- ChemScene. (n.d.). 2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl-β-L-ribofuranosyl)-1H-benzimidazole.

- PubChem. (n.d.). 2-Bromo-1H-imidazole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. chimia.ch [chimia.ch]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the 2-bromo-1H-imidazole-5-sulfonyl chloride Core

Abstract

The imidazole scaffold is a cornerstone of medicinal chemistry, integral to a multitude of pharmacologically active agents. This technical guide provides a comprehensive examination of a specific, highly functionalized derivative: 2-bromo-1H-imidazole-5-sulfonyl chloride. This compound serves as a versatile intermediate for the synthesis of novel therapeutics, offering multiple points for chemical diversification. This document details its physicochemical properties, outlines a putative synthesis pathway based on established chemical principles, explores its potential applications in drug discovery, and provides essential safety and handling protocols. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are engaged in the design and synthesis of novel imidazole-based compounds.

Introduction to the 2-bromo-1H-imidazole-5-sulfonyl chloride Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a prevalent motif in a vast array of biologically active molecules, including the essential amino acid histidine. The unique electronic properties of the imidazole ring allow it to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions, making it a privileged structure for interacting with biological targets.[1][2] The introduction of specific functional groups onto the imidazole core allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

The 2-bromo-1H-imidazole-5-sulfonyl chloride scaffold is of particular interest to medicinal chemists for several key reasons:

-

The Sulfonyl Chloride Moiety: This functional group is a highly reactive electrophile, primarily used as a precursor for the synthesis of sulfonamides. Sulfonamides are a critical class of compounds with a broad spectrum of therapeutic applications, including antibacterial, diuretic, and anticancer agents.[3][4] The reactivity of the sulfonyl chloride allows for its facile reaction with a wide range of primary and secondary amines to generate diverse sulfonamide libraries.

-

The Bromine Atom: The bromine at the 2-position of the imidazole ring provides a strategic handle for further functionalization. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. This allows for extensive exploration of the structure-activity relationship (SAR) in drug discovery programs.

-

Combined Reactivity: The presence of two distinct reactive sites on a compact heterocyclic core makes 2-bromo-1H-imidazole-5-sulfonyl chloride a powerful building block for creating complex molecular architectures with potential therapeutic value.

This guide will now delve into the specific technical details of this promising chemical entity.

Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₃H₂BrClN₂O₂S | |

| Molecular Weight | 245.51 g/mol | |

| SMILES String | O=S(=O)(Cl)c1cn[nH]c1Br | This is a putative SMILES string based on the chemical name. |

| Appearance | Likely a solid at room temperature. | Based on similar sulfonyl chlorides and bromoimidazoles.[5] |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., THF, DCM, Acetonitrile). | Sulfonyl chlorides are generally soluble in these types of solvents. |

| Reactivity | Highly reactive towards nucleophiles, particularly water and amines. Moisture sensitive. | The sulfonyl chloride group is readily hydrolyzed.[3] |

| XLogP3 | ~1.5 | Estimated based on the structure. |

| Topological Polar Surface Area | 62.82 Ų | Calculated based on the structure. |

| Hydrogen Bond Donor Count | 1 | From the imidazole N-H. |

| Hydrogen Bond Acceptor Count | 3 | From the sulfonyl oxygens and the second imidazole nitrogen. |

Synthesis and Mechanism

A definitive, published synthesis of 2-bromo-1H-imidazole-5-sulfonyl chloride is not currently available. However, a plausible and scientifically sound synthetic route can be proposed based on well-established transformations of the imidazole core and related heterocyclic systems. The proposed synthesis involves a two-step process starting from the commercially available 2-bromo-1H-imidazole.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of 2-bromo-1H-imidazole-5-sulfonyl chloride.

Step 1: Chlorosulfonation of 2-Bromo-1H-imidazole

The introduction of a sulfonic acid group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a strong sulfonating agent. Chlorosulfonic acid is a common and effective reagent for this purpose.[6][7]

Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The highly electron-deficient sulfur atom in chlorosulfonic acid acts as the electrophile. The imidazole ring, being an electron-rich heterocycle, is susceptible to electrophilic attack. The substitution is expected to occur at the C5 position, which is activated by the nitrogen atoms and less sterically hindered than the C4 position.

Step 2: Conversion of the Sulfonic Acid to the Sulfonyl Chloride

The sulfonic acid intermediate is then converted to the more reactive sulfonyl chloride. This is a standard transformation in organic synthesis, and several reagents can be employed. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are common choices for this conversion.

Mechanism: The hydroxyl group of the sulfonic acid is converted into a good leaving group by the chlorinating agent, which is then displaced by a chloride ion.

Detailed Experimental Protocol (Putative)

The following protocol is a proposed method and should be optimized and validated by the end-user. Extreme caution should be exercised when working with chlorosulfonic acid and thionyl chloride.

Materials:

-

2-Bromo-1H-imidazole[8]

-

Chlorosulfonic acid (ClSO₃H)[9]

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Workflow Diagram:

Caption: Experimental workflow for the synthesis of 2-bromo-1H-imidazole-5-sulfonyl chloride.

Procedure:

-

Chlorosulfonation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-1H-imidazole (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice-water bath.

-

Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The sulfonic acid intermediate may precipitate. If so, collect the solid by filtration. If it remains in solution, separate the layers and extract the aqueous layer with a suitable organic solvent.

-

-

Conversion to Sulfonyl Chloride:

-

Dry the isolated sulfonic acid intermediate under vacuum.

-

Suspend the sulfonic acid in anhydrous dichloromethane.

-

Add thionyl chloride (2.0-3.0 eq) to the suspension.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS (disappearance of the starting material).

-

Allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude 2-bromo-1H-imidazole-5-sulfonyl chloride can be purified by recrystallization from a suitable solvent system or by flash column chromatography on silica gel.

-

Applications in Drug Discovery

The 2-bromo-1H-imidazole-5-sulfonyl chloride scaffold is a prime candidate for the development of novel therapeutics due to its inherent reactivity and the proven biological significance of its constituent parts.

Synthesis of Sulfonamide Libraries

The primary application of this scaffold is in the synthesis of sulfonamide libraries. The sulfonyl chloride can be reacted with a diverse range of amines (primary and secondary, aliphatic and aromatic) to generate a multitude of sulfonamide derivatives. This allows for a systematic exploration of the chemical space around the imidazole core to identify compounds with desired biological activities. The general reaction is as follows:

This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to quench the HCl byproduct.

Cross-Coupling for Core Diversification

The bromine atom at the 2-position of the imidazole ring is a key feature for further diversification. It can be utilized in various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This enables the synthesis of highly complex molecules from a relatively simple starting material.

Potential Signaling Pathway Interaction:

Many kinase inhibitors, a major class of anticancer drugs, feature a heterocyclic core that binds to the ATP-binding site of the kinase. The 2-bromo-1H-imidazole-5-sulfonyl chloride scaffold could be elaborated to generate potent kinase inhibitors. The sulfonamide portion could interact with the hinge region of the kinase, while the substituent introduced via cross-coupling at the 2-position could occupy the hydrophobic pocket.

Caption: Potential mechanism of action for an imidazole-based kinase inhibitor.

Safety and Handling

Hazard Statement: Based on the reactivity of its functional groups, 2-bromo-1H-imidazole-5-sulfonyl chloride should be considered a hazardous chemical.

-

Corrosive: Sulfonyl chlorides are known to be corrosive.[3] Contact with skin and eyes can cause severe burns.

-

Moisture Sensitive: The compound will react with water, including moisture in the air, to release hydrochloric acid and the corresponding sulfonic acid. This reaction is exothermic.

-

Respiratory Irritant: Inhalation of dust or fumes can cause severe irritation to the respiratory tract.

-

Toxicity: The toxicity of the specific compound is unknown, but related bromoimidazoles are classified as harmful if swallowed and cause skin and eye irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture. Use only dry glassware and solvents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-bromo-1H-imidazole-5-sulfonyl chloride is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its dual reactivity allows for the generation of diverse and complex molecular libraries, particularly for the development of novel sulfonamide-based therapeutics. While a dedicated synthesis has not been published, a plausible and robust synthetic route can be devised from readily available starting materials. The strategic importance of the imidazole scaffold, combined with the synthetic flexibility offered by the bromo and sulfonyl chloride functionalities, positions this compound as a key intermediate for the discovery of future medicines. Researchers and scientists are encouraged to explore the potential of this scaffold in their drug development programs, while adhering to strict safety protocols due to its reactive nature.

References

-

PubChem. 2-Bromo-1H-imidazole. Retrieved from [Link]

-

Wikipedia. Imidazole-1-sulfonyl azide. Retrieved from [Link]

-

FAQ. (2023, April 26). What is 1H-Imidazole-1-sulfonyl azide hydrochloride and how is it synthesized? Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3967-3987. DOI: 10.1039/D0OB00350F. Retrieved from [Link]

-

ResearchGate. Synthesis of sulfonyl-imidazolone derivatives 5. Retrieved from [Link]

-

ACS Publications. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry, 81(8), 3444-3447. DOI: 10.1021/acs.joc.6b00219. Retrieved from [Link]

-

PubChemLite. 2-bromo-1h-imidazole-5-sulfonylfluoride. Retrieved from [Link]

-

Semantic Scholar. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. Retrieved from [Link]

-

Organisation for the Prohibition of Chemical Weapons. MOST TRADED SCHEDULED CHEMICALS. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2012). Synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using chlorosulfonic acid at room temperature. Arabian Journal of Chemistry, 5(3), 349-353. DOI: 10.1016/j.arabjc.2010.08.016. Retrieved from [Link]

-

ResearchGate. Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. Retrieved from [Link]

-

ResearchGate. Synthesis of imidazoles from amidines, ynals, and sodium sulfonates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1126-1135. DOI: 10.1021/acs.oprd.3c00085. Retrieved from [Link]

-

Robinson Brothers. Chlorosulfonation. Retrieved from [Link]

-

UCL Discovery. The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

-

ResearchGate. (PDF) Synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using chlorosulfonic acid at room temperature. Retrieved from [Link]

-

MDPI. (2016). Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives. Molecules, 21(4), 516. DOI: 10.3390/molecules21040516. Retrieved from [Link]

-

Preprints.org. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

-

ResearchGate. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Synthesis of Bioactive Imidazoles: A Review. Molecules, 25(5), 1106. DOI: 10.3390/molecules25051106. Retrieved from [Link]

-

ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

-

Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. Journal of Chemical and Pharmaceutical Research, 7(5), 123-132. Retrieved from [Link]

-

Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Retrieved from [Link]

-

ScienceDirect. (2021). Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole: 1-methyl-3-sulfonic acid imidazolium chloride, 1-methylimidazolium chlorosulfate or a zwitterionic salt?. Journal of Molecular Liquids, 334, 116039. DOI: 10.1016/j.molliq.2021.116039. Retrieved from [Link]

-

ResearchGate. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

-

Wikipedia. Cyanogen chloride. Retrieved from [Link]

-

PubChem. CC1(OB(OC1(C)C)C=1C=NN(C=1)Cccc(F)(F)F)C. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Chemical structure search. Retrieved from [Link]

-

OECD Existing Chemicals Database. PHOSPHORYL TRICHLORIDE CAS N°: 10025-87-3. Retrieved from [Link]

Sources

- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Buy 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride | 1251922-92-5 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 849351-92-4: 1H-Imidazole-5-sulfonyl chloride, 1,2-dim… [cymitquimica.com]

- 6. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. robinsonbrothers.uk [robinsonbrothers.uk]

- 8. 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-aryl-1-arylmethyl-1<i>H</i>-benzimidazoles using chlorosulfonic acid at room temperature - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Chemical Safety of 2-bromo-1H-imidazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical safety, handling, and emergency procedures for 2-bromo-1H-imidazole-5-sulfonyl chloride. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, namely 2-bromo-1H-imidazole and various sulfonyl chlorides, to establish a robust safety protocol. The information herein is intended to empower researchers to handle this reactive intermediate with the utmost care and diligence.

Hazard Identification and Risk Analysis

2-bromo-1H-imidazole-5-sulfonyl chloride is a molecule that demands significant respect due to its composite structure. It combines the toxicological profile of a halogenated imidazole with the high reactivity of a sulfonyl chloride.

-

Inferred Physicochemical Properties : While specific data is unavailable, it is predicted to be a solid with a melting point influenced by both the imidazole core and the sulfonyl chloride group. It is expected to be soluble in some organic solvents.

-

Core Reactivity : The sulfonyl chloride functional group is highly electrophilic and will react exothermically with nucleophiles. The most critical reaction to control is with water, which leads to rapid hydrolysis, producing hydrochloric acid and the corresponding sulfonic acid. This reactivity extends to alcohols, amines, and even atmospheric moisture.

-

Toxicological Profile :

-

The 2-bromo-1H-imidazole core is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), and a serious eye damage/irritation agent (Category 1). It is also noted to cause respiratory system irritation.

-

Sulfonyl chlorides , as a class, are corrosive and cause severe skin burns and eye damage.[1][2] Inhalation can lead to severe respiratory tract irritation.

-

Upon decomposition or reaction with moisture, the compound will likely release corrosive and toxic gases, including hydrogen chloride (HCl), sulfur oxides (SOx), and potentially hydrogen bromide (HBr).[3]

-

Table 1: Hazard Summary of Constituent Moieties

| Hazard Classification | 2-Bromo-1H-imidazole | Sulfonyl Chlorides (General) | Inferred for 2-bromo-1H-imidazole-5-sulfonyl chloride |

| Acute Oral Toxicity | Category 4 | Data not uniform | Assumed Harmful if Swallowed |

| Skin Corrosion/Irritation | Skin Irritant (Category 2) | Corrosive (Category 1)[2][4] | Causes Severe Skin Burns |

| Eye Damage/Irritation | Serious Eye Damage (Category 1) | Corrosive (Category 1)[2][4] | Causes Severe Eye Damage |

| Respiratory Hazard | STOT SE 3 (Respiratory Irritation) | Corrosive to respiratory tract | Causes Severe Respiratory Irritation |

| Reactivity Hazards | Stable | Highly reactive with water/moisture | Reacts violently with water |

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling 2-bromo-1H-imidazole-5-sulfonyl chloride.

-

Eye and Face Protection : Tightly fitting safety goggles and a face shield are essential to protect against splashes.[5]

-

Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6] Always inspect gloves for any signs of degradation or puncture before use.

-

Body Protection : A chemical-resistant lab coat or apron is required.[6] For larger quantities, fire/flame resistant and impervious clothing should be considered.[1]

-

Respiratory Protection : All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling

-

All manipulations should be carried out in a well-ventilated chemical fume hood.[6]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools to prevent ignition sources.[7]

-

Ensure that emergency eyewash stations and safety showers are readily accessible.[8]

-

Avoid all personal contact, including inhalation.[3]

Storage

-

Store in a tightly closed, corrosion-resistant container, such as those made of glass with a PTFE-lined cap.[1][6]

-

The storage area must be cool, dry, and well-ventilated.[7] Recommended storage temperatures for similar bromo-imidazoles are often refrigerated (2-8°C).

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[2]

-

Segregate from incompatible materials such as bases, oxidizing agents, strong acids, and water.[6]

Experimental Workflow: Safe Handling and Quenching

The following diagram outlines the critical steps for safely handling and neutralizing 2-bromo-1H-imidazole-5-sulfonyl chloride in a research setting.

Caption: A logical workflow for the safe handling and subsequent quenching of reactions involving 2-bromo-1H-imidazole-5-sulfonyl chloride.

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

-

Spills :

-

For small spills, evacuate non-essential personnel.[5]

-

Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[5]

-

Do not use water or combustible materials like paper towels directly on the spill.[5]

-

Collect the absorbed material into a suitable container for disposal.[1]

-

-

Fire :

-

Personal Exposure :

-

Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

-

Reaction Quenching and Waste Disposal

Properly neutralizing the reactive sulfonyl chloride group is a critical safety step before any aqueous workup or disposal.

Detailed Quenching Protocol

-

Prepare a beaker with a sufficient volume of saturated aqueous sodium bicarbonate solution (at least 5-10 molar equivalents relative to the starting amount of the sulfonyl chloride).[5]

-

Cool this solution in an ice bath with vigorous stirring.

-

Slowly, in a dropwise manner, add the reaction mixture containing the unreacted sulfonyl chloride to the cold, stirred bicarbonate solution.[5]

-

Be aware of vigorous gas (CO₂) evolution. The rate of addition must be carefully controlled to prevent excessive foaming and overflow.[5]

-

Continue stirring the mixture in the ice bath for at least 30 minutes after the addition is complete to ensure full hydrolysis and neutralization.

-

Check the pH of the aqueous layer with pH paper to confirm it is neutral or slightly basic.

-

The mixture can now be safely processed, for example, by aqueous extraction.

The following diagram illustrates the chemical principle behind the quenching process.

Caption: The hydrolysis and subsequent neutralization of a sulfonyl chloride during a quenching procedure.

Waste Disposal

-

All waste materials, including absorbent materials from spills and neutralized aqueous solutions, should be disposed of as hazardous chemical waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not discharge to sewer systems.[1]

References

-

Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. [Link]

-

Sulfuryl chloride Safety Data Sheet. [Link]

-

Sulfonyl Chloride Production Line - Zauxi. [Link]

-

2 - SAFETY DATA SHEET for 2-Bromo-1H-imidazole. [Link]

-

Imidazole-1-sulfonyl azide - Wikipedia. [Link]

-

An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate - ACS Publications. [Link]

-

A Safe and Facile Route to Imidazole-1-sulfonyl Azide as a Diazotransfer Reagent. [Link]

-

2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261 - PubChem. [Link]

-

Sensitivities of Some Imidazole-1-sulfonyl Azide Salts | Request PDF - ResearchGate. [Link]

-

Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments - Organic Chemistry Portal. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. horiazonchemical.com [horiazonchemical.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Technical Guide: 2-Bromoimidazole Sulfonyl Derivatives in Drug Discovery

The following technical guide details the chemistry, synthesis, and applications of 2-bromoimidazole sulfonyl derivatives .

Executive Summary & Chemical Space

In medicinal chemistry, 2-bromoimidazole is a privileged scaffold, serving as a precursor for complex heterocyclic APIs (e.g., p38 MAP kinase inhibitors, anticancer agents). However, the amphoteric nature of the imidazole ring—specifically the acidic N1-H (pKa ~14.4) and the basic N3—complicates direct functionalization.

"2-Bromoimidazole sulfonyl chloride derivatives" encompasses two distinct chemical entities:

-

N-Sulfonylated 2-Bromoimidazoles (Major Class): Stable intermediates where a sulfonyl chloride reagent (e.g.,

, -

C-Sulfonylated Imidazoles (Minor Class): Rare derivatives where the sulfonyl chloride moiety is attached directly to the imidazole carbon (e.g., 2-bromo-1-methylimidazole-4-sulfonyl chloride). These are highly reactive electrophiles used to synthesize sulfonamide libraries.

This guide focuses on the N-sulfonyl protection strategy , as it represents the critical bottleneck in utilizing 2-bromoimidazole in drug development.

Synthesis & Stability Profile

The Instability of Imidazole-1-Sulfonyl Chlorides

Contrary to standard carbocyclic patterns, imidazole-1-sulfonyl chloride is not a stable, isolable reagent. Attempts to synthesize it often lead to rapid decomposition or explosion hazards (resembling the instability of imidazole-1-sulfonyl azide). Therefore, the "derivative" of interest is formed by reacting 2-bromoimidazole with an external sulfonyl chloride .

Synthesis of 1-(N,N-Dimethylsulfamoyl)-2-bromoimidazole

The dimethylsulfamoyl (DMAS) group is the "gold standard" protecting group for 2-bromoimidazole because it is robust against basic conditions (lithiation) yet cleavable under mild acidic conditions.

Reaction Mechanism:

Experimental Protocol: N-Sulfonylation

-

Reagents: 2-Bromoimidazole (1.0 equiv), Dimethylsulfamoyl chloride (1.2 equiv), Triethylamine (2.0 equiv), DMAP (0.05 equiv).

-

Solvent: Anhydrous DCM or DMF.

-

Conditions:

, 4–12 hours.

| Parameter | Specification | Rationale |

| Stoichiometry | 1.2 eq Sulfonyl Chloride | Excess ensures complete consumption of the nucleophilic imidazole. |

| Base | ||

| Catalyst | DMAP (5 mol%) | Nucleophilic catalyst essential for accelerating the attack on the sterically hindered sulfur. |

| Workup | Acid Wash (1M HCl) | Removes unreacted imidazole and amine base; DMAS group is stable to dilute acid wash. |

Reactivity Profile: The "Halogen Dance"

The primary utility of N-sulfonyl 2-bromoimidazole derivatives lies in their ability to direct Lithium-Halogen Exchange and C–H Activation .

Regioselective Lithiation (The "Dance")

Unprotected 2-bromoimidazole cannot be lithiated effectively due to N-H deprotonation. N-protected derivatives exhibit unique regiochemistry.

-

Kinetic Control: Treatment of 1-DMAS-2-bromoimidazole with LDA or

-BuLi at -78°C does not result in Li-Br exchange immediately. Instead, it often directs C-5 Deprotonation due to the coordinating ability of the sulfonyl group and the inductive effect. -

Thermodynamic Control: Upon warming or transmetallation, the "Halogen Dance" can occur, where the bromine migrates to the C-5 position, or the lithium species stabilizes at C-2.

Critical Insight: The DMAS group is unique because it can coordinate lithium, stabilizing the C-5 lithio species for reaction with electrophiles (aldehydes, alkyl halides), allowing the synthesis of 2,5-disubstituted imidazoles .

Palladium-Catalyzed Cross-Coupling

The C-2 bromine is highly active for Suzuki-Miyaura and Stille couplings.

-

Problem: The N-sulfonyl group is electron-withdrawing, which deactivates the ring toward oxidative addition (

). -

Solution: Use electron-rich ligands (e.g., XPhos , SPhos ) or pre-catalysts (e.g., Pd(dppf)Cl2 ) and elevated temperatures (80–100°C).

Visualized Experimental Workflow

The following diagram illustrates the decision matrix for processing 2-bromoimidazole derivatives.

Caption: Workflow for N-sulfonyl 2-bromoimidazole functionalization, distinguishing between direct C-2 coupling and C-5 lithiation pathways.

Comparative Data: Sulfonyl Protecting Groups

Not all sulfonyl chlorides perform equally.[1] The choice depends on the stability required during the synthetic sequence.

| Protecting Group (R-SO2-) | Reagent | Stability (Base/Nu) | Deprotection | Key Application |

| Dimethylsulfamoyl (DMAS) | High (Resists | Dilute acid (HCl, reflux) | Lithiation & Ortho-direction | |

| Tosyl (Ts) | Moderate (Cleaves with strong Nu) | NaOH / MeOH | Simple Suzuki couplings | |

| Mesyl (Ms) | Low (Unstable to strong base) | NaOH / MeOH | Cost-effective, non-lithiation routes | |

| SEM (Non-sulfonyl) | Very High | TBAF / Acid | When sulfonyls are too labile |

Expert Note: For drug development involving metabolic stability, the sulfonyl group is usually removed. However, some modern designs retain the sulfonamide moiety (e.g., p-toluenesulfonyl) if it interacts with a target binding pocket (e.g., HIV protease inhibitors), though this is rare for the imidazole N1 position due to hydrolytic instability in vivo.

Synthesis of Ring-Sulfonylated Derivatives (Advanced)

If the goal is to synthesize 2-bromoimidazole-4-sulfonyl chloride (placing the

-

Starting Material: 2-Bromo-1-methylimidazole.

-

Chlorosulfonation: Treatment with excess chlorosulfonic acid (

) at elevated temperatures ( -

Quench: Pouring onto ice to precipitate the sulfonyl chloride.

-

Warning: This compound is moisture-sensitive and must be used immediately for sulfonamide formation.

-

References

-

Organic Chemistry Portal. Synthesis of Sulfonamides and Sulfonyl Chlorides. (General protocols for sulfonyl chloride reactivity).

-

National Institutes of Health (NIH) / PubChem. 4-Bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide (Compound Summary).

-

BenchChem. Application Notes for 4-Bromo-1-methyl-2-nitro-1H-imidazole Derivatives. (Protocols for brominated imidazole functionalization).

-

GuideChem. Imidazole-4-sulfonyl chloride derivatives and stability data.

-

Journal of Organic Chemistry. Regioselective Lithiation of N-Protected Imidazoles. (Seminal work on DMAS directing groups - General Reference).

Sources

An In-depth Technical Guide to 2-bromo-1H-imidazole-5-sulfonyl chloride: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-bromo-1H-imidazole-5-sulfonyl chloride Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a crucial component in molecular recognition at biological targets. The strategic functionalization of the imidazole core provides a powerful platform for the development of novel therapeutics. This guide focuses on a particularly valuable, yet under-documented, derivative: 2-bromo-1H-imidazole-5-sulfonyl chloride .

This molecule incorporates two highly reactive functional groups onto the imidazole scaffold: a bromine atom at the 2-position and a sulfonyl chloride at the 5-position. This dual functionality makes it an exceptionally versatile building block for creating diverse chemical libraries for drug discovery. The bromine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation, typically through transition-metal-catalyzed cross-coupling reactions.[3] The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles such as amines to form stable sulfonamides, a class of compounds with a rich history in medicine.[1][4]

This technical guide, intended for researchers and professionals in drug development, will provide a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of 2-bromo-1H-imidazole-5-sulfonyl chloride, establishing its role as a key intermediate in the pursuit of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

While detailed experimental data for 2-bromo-1H-imidazole-5-sulfonyl chloride is not extensively published, its properties can be reliably predicted based on its constituent parts and related known compounds, such as 2-bromo-1H-imidazole and various imidazole sulfonyl chlorides.[5][6][7][8]

| Property | Predicted Value/Information | Source/Justification |

| IUPAC Name | 2-bromo-1H-imidazole-5-sulfonyl chloride | Based on standard IUPAC nomenclature rules. |

| Molecular Formula | C₃H₂BrClN₂O₂S | Derived from the chemical structure. |

| Molecular Weight | 245.51 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Sulfonyl chlorides and bromo-imidazoles are often solids. |

| Solubility | Expected to be soluble in aprotic organic solvents like dichloromethane, THF, and acetonitrile. Reactive with protic solvents like water and alcohols. | Typical for sulfonyl chlorides. |

| SMILES String | ClS(=O)(=O)c1cn(c(Br)n1) | A standard representation of the molecule's structure. |

| CAS Number | Not assigned. | As of the latest search, a specific CAS number for this compound has not been located. The precursor, 2-bromo-1H-imidazole, has the CAS number 16681-56-4.[5] |

Synthesis of 2-bromo-1H-imidazole-5-sulfonyl chloride: A Plausible Synthetic Pathway

Caption: A proposed synthetic workflow for 2-bromo-1H-imidazole-5-sulfonyl chloride.

Experimental Protocol: A Step-by-Step Guide

This protocol is a predictive guide based on established methodologies for similar heterocyclic systems. Optimization of reaction conditions would be necessary for practical application.

Part 1: Synthesis of 2-bromo-1H-imidazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-imidazole in a suitable solvent such as tetrahydrofuran (THF).

-

Bromination: Cool the solution to 0°C in an ice bath. Add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-bromo-1H-imidazole.[9]

Part 2: Chlorosulfonation of 2-bromo-1H-imidazole

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place the 2-bromo-1H-imidazole.

-

Chlorosulfonation: Cool the flask to 0°C. Slowly add an excess of chlorosulfonic acid (ClSO₃H) dropwise to the 2-bromo-1H-imidazole. The reaction is exothermic and the temperature should be carefully controlled. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid. The solid is then collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Reactivity and Synthetic Utility

The synthetic versatility of 2-bromo-1H-imidazole-5-sulfonyl chloride stems from the distinct reactivity of its two functional groups.

Caption: Key reaction pathways for 2-bromo-1H-imidazole-5-sulfonyl chloride.

Reactions at the Sulfonyl Chloride Group: Synthesis of Sulfonamides

The sulfonyl chloride moiety is a highly reactive electrophile that readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form sulfonamides. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[10]

General Protocol for Sulfonamide Synthesis:

-

Reaction Setup: Dissolve the amine in an aprotic solvent like dichloromethane or THF.

-

Addition of Sulfonyl Chloride: Add a solution of 2-bromo-1H-imidazole-5-sulfonyl chloride in the same solvent dropwise to the amine solution at 0°C.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion. The reaction mixture is then washed with dilute acid, water, and brine. The organic layer is dried and concentrated to yield the sulfonamide product, which can be further purified by chromatography or recrystallization.

Reactions at the Bromine Atom: Cross-Coupling for C-C Bond Formation

The bromine atom at the C2 position of the imidazole ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[3] These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, providing a powerful tool for exploring the structure-activity relationship (SAR) in drug discovery programs.

Applications in Drug Discovery and Development

The 2-bromo-1H-imidazole-5-sulfonyl chloride scaffold is a precursor to compounds with significant potential in several therapeutic areas, primarily due to the established biological activities of imidazole sulfonamides.

Kinase Inhibitors

A significant number of kinase inhibitors feature an imidazole or benzimidazole core.[11][12] The imidazole can interact with the hinge region of the kinase active site, a critical interaction for potent inhibition. The sulfonamide group can form additional hydrogen bonds and occupy hydrophobic pockets within the ATP-binding site. The bromo-substituent allows for diversification to target specific subpockets of different kinases, enhancing selectivity and potency. For example, derivatives of triarylimidazole are known inhibitors of BRAF kinase, a key target in melanoma.[13]

Caption: Binding mode of an imidazole-based kinase inhibitor.

Antimicrobial Agents

Sulfonamides were among the first effective antimicrobial drugs.[14] The combination of a sulfonamide with an imidazole ring, another heterocycle known for its antimicrobial properties, can lead to synergistic or enhanced activity.[1] These hybrid molecules can target various bacterial enzymes or cellular processes.

Other Therapeutic Areas

The versatility of the 2-bromo-1H-imidazole-5-sulfonyl chloride scaffold allows for its application in a wide range of other therapeutic areas where imidazole and sulfonamide motifs have shown promise, including as anticancer, anti-inflammatory, and antiviral agents.[14][15][16]

Safety and Handling

As a sulfonyl chloride, 2-bromo-1H-imidazole-5-sulfonyl chloride should be handled with care. It is expected to be corrosive and a lachrymator. The precursor, 2-bromo-1H-imidazole, is classified as harmful if swallowed, causes skin irritation, and serious eye damage.[5]

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-bromo-1H-imidazole-5-sulfonyl chloride is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its dual reactivity allows for the facile synthesis of diverse libraries of imidazole sulfonamides and C2-functionalized imidazoles. The proven pharmacological relevance of these scaffolds, particularly as kinase inhibitors and antimicrobial agents, underscores the importance of this compound as a key intermediate in the development of next-generation therapeutics. While detailed experimental data on the compound itself is sparse, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and the known properties of related structures.

References

- BenchChem. (2025). Application Notes: 2-(2-Bromophenyl)-1H-imidazole as a Scaffold for Kinase Inhibitor Development.

- Al-Sanea, M. M., et al. (2022). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules.

- BenchChem. (2025). Application Notes and Protocols: Utilizing 2-(2-bromophenyl)-1H-imidazole as a Precursor for Bioactive Molecules.

- MDPI. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules.

- ResearchGate. (n.d.). An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity.

- PubMed. (2025). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. PubMed.

- ResearchGate. (n.d.). Bioactive compounds containing imidazole and sulfonamide fragments.

- Sarcouncil Journal of Biomedical Sciences. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences.

- Apollo Scientific. (n.d.). OR2145 | 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride.

- PubMed. (2015). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. PubMed.

- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.

- Semantic Scholar. (2016). Chapter 13:Synthesis of Sulfonamides (2016). Semantic Scholar.

- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.

- BenchChem. (n.d.). 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4.

- EvitaChem. (n.d.). Buy 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde (EVT-1197730).

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

- Sigma-Aldrich. (n.d.). 2-Bromo-1H-imidazole 97 16681-56-4.